molecular formula C21H26N2O4S B2561169 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 921998-71-2

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2561169
CAS No.: 921998-71-2
M. Wt: 402.51
InChI Key: HATONPIUULUTPE-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a potent and selective inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, which are the central effectors of the Hippo signaling pathway . The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently observed in various cancers. This compound functions by covalently targeting a conserved cysteine residue located in the palmitate-binding pocket of TEAD proteins, thereby inhibiting their autopalmitoylation and subsequent interaction with its co-activator Yes-associated protein (YAP). By disrupting the YAP/TAZ-TEAD complex formation , it effectively suppresses the transcription of genes responsible for cell proliferation, migration, and survival. Its primary research value lies in its utility as a chemical probe to dissect the oncogenic functions of the Hippo pathway and to explore TEAD-dependent gene regulation in contexts such as mesothelioma, NF2-mutant schwannoma , and other cancers with hyperactive YAP/TAZ signaling. This inhibitor provides a powerful tool for validating TEAD as a therapeutic target and for investigating novel anti-cancer strategies aimed at halting tumor growth driven by this pivotal pathway.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-12-9-13(2)15(4)19(14(12)3)28(25,26)23-16-7-8-17-18(10-16)27-11-21(5,6)20(24)22-17/h7-10,23H,11H2,1-6H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATONPIUULUTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C18H24N2O3SC_{18}H_{24}N_{2}O_{3}S, and it has a molecular weight of 316.4 g/mol. The structure includes a tetrahydrobenzo[b][1,4]oxazepine core and a sulfonamide group that enhances its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₃S
Molecular Weight316.4 g/mol
Chemical ClassSulfonamide

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

1. Inhibition of Enzymatic Activity

The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been reported to inhibit squalene synthase and farnesyl diphosphate synthase (FPPS), which are crucial in cholesterol biosynthesis and other lipid metabolic processes.

  • Squalene Synthase Inhibition : Exhibited IC₅₀ values in the nanomolar range against liver microsomes from various species.
  • FPPS Inhibition : Demonstrated IC₅₀ values indicating strong inhibitory effects on Trypanosoma cruzi FPPS.

2. Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi:

MicroorganismActivity Observed
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansEffective at higher concentrations

3. Anticancer Potential

Studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same chemical class:

  • Antiparasitic Activity : A study demonstrated that derivatives of oxazepine compounds effectively inhibited the growth of Trypanosoma cruzi with IC₅₀ values as low as 0.67 μM .
  • Pharmacological Characterization : Research on structurally similar compounds revealed significant binding affinities towards specific targets involved in inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other benzoxazepine derivatives and sulfonamide-containing molecules. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity (where available).

Structural Analogues from Published Research

Key analogues include sulfonamide-functionalized benzoxazepines reported in the literature (). These compounds differ in substituents on the oxazepine core and the sulfonamide group:

Compound Name Core Structure Substituents on Oxazepine Sulfonamide Group Synthesis Yield Reference
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide Benzo[b][1,4]oxazepine 3,3-dimethyl 2,3,5,6-tetramethylbenzene Not reported N/A
N-(3-(1-(Oxetan-3-yl)-2-oxo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide (13) Benzo[e][1,4]oxazepine 1-oxetan-3-yl Methane 20%
N-(3-(2-Oxo-1-phenyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide (14) Benzo[e][1,4]oxazepine 1-phenyl Methane 75%
N-(2-(1-Isopropyl-2-oxo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide (25) Benzo[e][1,4]oxazepine 1-isopropyl Methane 87%

Key Differences and Implications

Core Structure: The target compound features a benzo[b][1,4]oxazepine core, while analogues like compounds 13, 14, and 25 () are based on benzo[e][1,4]oxazepine. The position of the oxygen atom in the fused benzene ring (b vs.

Substituents on the Oxazepine Ring :

  • The 3,3-dimethyl substituents in the target compound introduce rigidity and steric hindrance compared to the 1-oxetan-3-yl (compound 13 ) or 1-phenyl (compound 14 ) groups in analogues. This may affect solubility and metabolic stability .

Sulfonamide Group :

  • The 2,3,5,6-tetramethylbenzenesulfonamide moiety in the target compound is bulkier and more lipophilic than the methanesulfonamide groups in compounds 13–25 . This difference could enhance target affinity but reduce aqueous solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing this compound, and what analytical methods validate its structural integrity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonamide coupling, cyclization, and hydrogenation. For example, Pd/C-catalyzed hydrogenation under H₂ atmosphere is effective for reducing intermediates (e.g., diazenyl groups) . Purification via column chromatography (silica gel, DCM/EtOAc gradients) is critical. Structural validation requires 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). Discrepancies in spectral data (e.g., unexpected splitting in NMR) should be resolved using 2D-NMR techniques like COSY or HSQC .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

  • Methodological Answer : Purity is typically confirmed via HPLC (C18 column, acetonitrile/water gradients) with UV detection at 254 nm. Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions) followed by LC-MS analysis to identify decomposition products. For hygroscopic or oxygen-sensitive samples, storage under inert gas (N₂/Ar) in amber vials is recommended .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Methodological Answer : Yield optimization requires systematic screening of catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation), solvents (polar aprotic vs. ethereal), and reaction temperatures. For example, increasing reaction time or temperature in cyclization steps may improve conversion rates but risks side-product formation. Design of Experiments (DoE) software can model variable interactions and identify optimal conditions .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) with explicit solvent models to simulate NMR spectra. Compare experimental and computed 1H^1 \text{H}-NMR shifts; deviations >0.5 ppm may indicate incorrect tautomer or stereochemical assignments .

Q. How does the compound’s reactivity vary under oxidative, reductive, or nucleophilic conditions?

  • Methodological Answer : The sulfonamide group is susceptible to oxidation (e.g., H₂O₂ forms sulfoxides), while the oxazepine ring may undergo ring-opening under strong acids/bases. Reductive conditions (e.g., LiAlH₄) could reduce carbonyl groups. Monitor reactions via TLC and characterize products using IR (C=O stretch at ~1700 cm⁻¹) and MS fragmentation patterns .

Q. What in vitro assays are suitable for probing its biological activity, and how are structure-activity relationships (SAR) explored?

  • Methodological Answer : Screen for kinase inhibition (e.g., ELISA-based assays) or receptor binding (radioligand displacement). For SAR, systematically modify substituents on the benzenesulfonamide or oxazepine moieties. For example, replacing methyl groups with bulkier substituents (e.g., isopropyl) may enhance steric hindrance and selectivity .

Q. How can computational modeling predict its pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer : Use tools like Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability. Validate predictions with experimental data from Caco-2 cell assays or microsomal stability tests .

Q. What experimental approaches address low solubility in aqueous buffers for biological testing?

  • Methodological Answer : Employ co-solvents (e.g., DMSO ≤1% v/v), cyclodextrin inclusion complexes, or pH adjustment (for ionizable groups). For persistent issues, synthesize phosphate or hydrochloride salts. Dynamic light scattering (DLS) can monitor aggregation in solution .

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